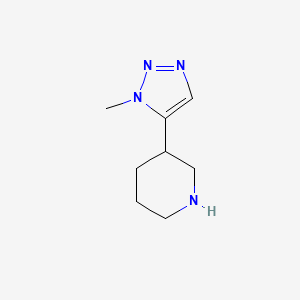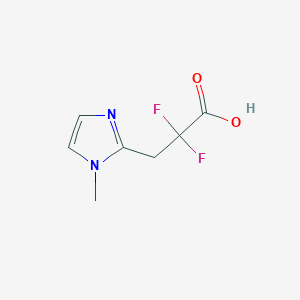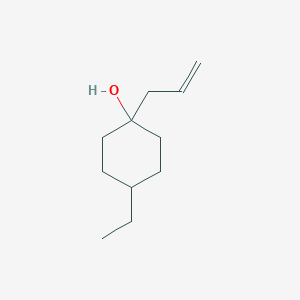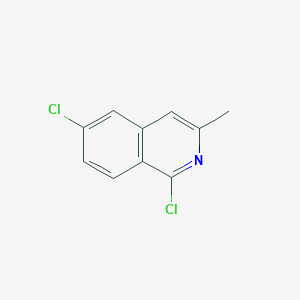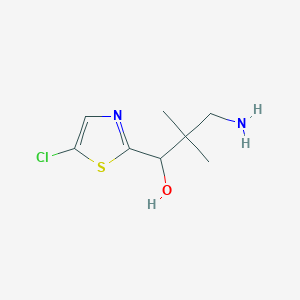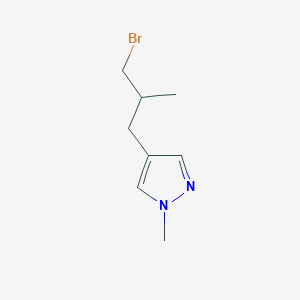
4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a bromine atom and a methyl group attached to a propyl chain, which is further connected to a pyrazole ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
准备方法
The synthesis of 4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-2-methylpropyl bromide with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting the compound with sodium azide can yield the corresponding azide derivative.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alcohol or amine. For instance, catalytic hydrogenation can reduce the bromine atom to a hydrogen atom.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-pyrazole has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is used to study the effects of pyrazole derivatives on biological systems. It can be used as a probe to investigate enzyme activity, receptor binding, and cellular signaling pathways.
Medicine: The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure allows for the exploration of novel therapeutic targets and mechanisms of action.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to impart specific properties.
作用机制
The mechanism of action of 4-(3-bromo-2-methylpropyl)-1-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, and proteins. The bromine atom and the pyrazole ring play crucial roles in binding to these targets and modulating their activity. The compound can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways and cellular processes.
相似化合物的比较
4-(3-Bromo-2-methylpropyl)-1-methyl-1H-pyrazole can be compared with other similar compounds, such as:
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole: This compound contains a thiazole ring instead of a pyrazole ring, which imparts different chemical properties and reactivity.
2-Bromo-2-methylpropane:
3-Bromo-2-methylpropene: This compound features a double bond and a different substitution pattern, leading to distinct chemical behavior.
属性
分子式 |
C8H13BrN2 |
|---|---|
分子量 |
217.11 g/mol |
IUPAC 名称 |
4-(3-bromo-2-methylpropyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-7(4-9)3-8-5-10-11(2)6-8/h5-7H,3-4H2,1-2H3 |
InChI 键 |
ORCFASNCSCSLFW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CN(N=C1)C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


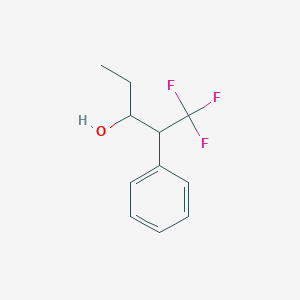

![[2-(4-Aminophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13198515.png)
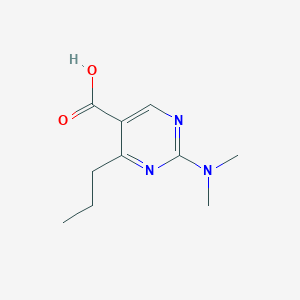
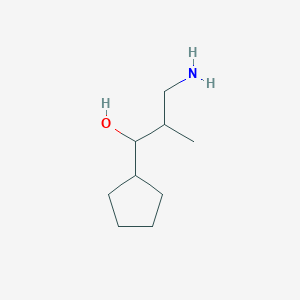
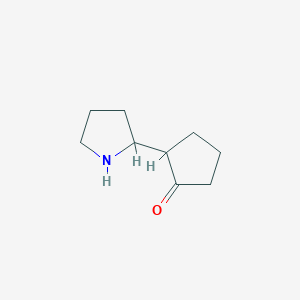
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
